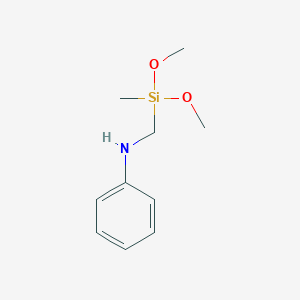

N-((dimethoxy(methyl)silyl)methyl)aniline

Description

Significance of Organosilicon Aniline (B41778) Derivatives in Advanced Materials and Synthetic Chemistry

Organosilicon aniline derivatives represent a crucial class of compounds that have found extensive applications in the development of advanced materials. sci-hub.seresearchgate.netmdpi.com These molecules are integral to the synthesis of various polymers and serve as key intermediates in numerous industrial processes. sci-hub.seechemi.com The presence of the aniline moiety provides a reactive site for a variety of organic transformations, while the organosilicon component imparts unique properties such as thermal stability, hydrophobicity, and improved adhesion to inorganic substrates. mdpi.com This dual functionality makes them ideal candidates for use as coupling agents, crosslinkers, and surface modifiers in polymer composites, coatings, and adhesives. sinosil.com The ability of these derivatives to enhance the interfacial bonding between organic polymers and inorganic fillers or reinforcements leads to materials with superior mechanical strength, durability, and chemical resistance. nih.gov

Interdisciplinary Relevance of Aminosilanes and Methoxysilanes in Hybrid Systems

The interdisciplinary importance of aminosilanes and methoxysilanes is underscored by their widespread use in the creation of organic-inorganic hybrid materials. instras.com Aminosilanes, characterized by the presence of an amino group, are particularly effective as adhesion promoters, chemically bonding to both organic resins and inorganic surfaces to form a robust and durable interface. researchgate.netacs.orgnih.govonlytrainings.com This property is critical in applications ranging from fiber-reinforced composites to dental fillings. sinosil.comupc.edu

Methoxysilanes, on the other hand, contain hydrolyzable methoxy (B1213986) groups that can react with surface hydroxyl groups on inorganic materials to form stable siloxane bonds. researchgate.net This process of surface functionalization can be tailored to control the surface energy, wettability, and reactivity of substrates. researchgate.nethanyang.ac.kr The combination of amino and methoxysilane (B1618054) functionalities within a single molecule, as seen in N-((dimethoxy(methyl)silyl)methyl)aniline, creates a powerful synergy, enabling the design of sophisticated hybrid systems with precisely engineered properties at the molecular level. nih.gov

Overview of Research Trajectories for this compound and Related Functional Silanes

Current research on this compound and related functional silanes is largely driven by the increasing demand for advanced materials with enhanced performance characteristics. nih.govresearchgate.net Key areas of investigation include the development of novel and more efficient synthetic routes to these compounds, detailed characterization of their chemical and physical properties, and the exploration of their potential in a wide array of applications. mdpi.commdpi.com

A significant focus of ongoing research is the optimization of their performance as adhesion promoters in demanding environments, such as in automotive and aerospace applications where strong, moisture-resistant bonds are essential. adhesivesmag.comspecialchem.com Furthermore, their role in the surface modification of nanoparticles to improve their dispersion and compatibility within polymer matrices is an active area of study, with implications for the development of advanced nanocomposites with tailored optical, electronic, and mechanical properties. upc.edunih.govmdpi.com The hydrolytic stability and condensation behavior of these silanes are also critical research topics, as these processes govern the formation and durability of the interfacial bonds they create. jocpr.comjocpr.com As the understanding of the structure-property relationships of these functional silanes deepens, it is anticipated that their application will expand into new and innovative areas of materials science and technology. instras.commdpi.com

Chemical Profile of this compound

This compound is an organosilane that possesses both an amino functional group and hydrolyzable methoxy groups. This bifunctional nature allows it to act as a molecular bridge between organic and inorganic materials.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a central silicon atom bonded to a methyl group, two methoxy groups, and a methylaniline group. The IUPAC name for this compound is this compound. nih.gov

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C10H17NO2Si |

| Molecular Weight | 211.33 g/mol |

| CAS Number | 17890-10-7 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 268.27 °C (at 760 mmHg) |

| Density | 1.022 g/mL |

| IUPAC Name | N-[[dimethoxy(methyl)silyl]methyl]aniline |

Note: Some physical properties may vary depending on the purity and source of the compound.

Spectroscopic Data (NMR and FTIR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for the characterization of this compound.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl group attached to silicon, the methoxy groups, the methylene (B1212753) bridge, and the aromatic protons of the aniline group. The chemical shifts and splitting patterns of these signals would provide detailed information about the molecular structure.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the methyl and methoxy carbons, the methylene carbon, and the aromatic carbons.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks would include:

N-H stretching vibrations from the secondary amine.

C-H stretching vibrations from the aromatic ring and the alkyl groups.

Si-O-C stretching vibrations from the methoxysilane moiety.

C=C stretching vibrations from the aromatic ring.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of an aniline derivative with a suitable organosilane precursor.

Common Synthetic Routes and Reaction Mechanisms

One plausible and efficient method for the synthesis of this compound involves the reaction of N-phenylaminomethyl chloride with dimethoxymethylsilane. adhesivesmag.com This reaction is generally carried out under anhydrous conditions to prevent premature hydrolysis of the reactants and products. The process is valued for its high efficiency and the ability to produce high yields of the desired silane (B1218182). adhesivesmag.com Another potential synthetic pathway could involve the reaction of aniline with a haloalkyl-functionalized dimethoxymethylsilane.

The general mechanism for such reactions involves the nucleophilic substitution of a leaving group (e.g., chloride) on the organosilane by the nitrogen atom of the aniline. The reaction conditions, such as solvent, temperature, and the presence of a base to scavenge the acid byproduct, can be optimized to maximize the yield and purity of the final product.

Purification and Analytical Characterization Techniques

Following the synthesis, purification of this compound is typically achieved through distillation under reduced pressure to remove any unreacted starting materials and byproducts. adhesivesmag.com

The identity and purity of the synthesized compound are confirmed using a variety of analytical techniques. As mentioned previously, NMR and FTIR spectroscopy are primary tools for structural elucidation. upc.edu In addition to these methods, gas chromatography-mass spectrometry (GC-MS) can be employed to determine the molecular weight and fragmentation pattern, further confirming the structure and assessing the purity of the compound. Elemental analysis can also be used to verify the empirical formula.

Applications in Materials Science

The unique bifunctional nature of this compound makes it a valuable additive in various materials science applications, primarily as a coupling agent and adhesion promoter.

Role as a Silane Coupling Agent and Adhesion Promoter

This compound functions as a silane coupling agent by forming a durable bridge between inorganic substrates (such as glass, metals, and silica) and organic polymers. researchgate.netadhesivesmag.com The methoxy groups on the silicon atom can hydrolyze to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of the inorganic material, forming stable covalent Si-O-Substrate bonds. researchgate.net Simultaneously, the aniline portion of the molecule can interact and react with the organic polymer matrix, creating a strong interfacial bond. acs.orgnih.gov

This dual reactivity significantly improves the adhesion between the two dissimilar materials, leading to enhanced mechanical properties and durability of the resulting composite material. nih.govresearchgate.net This compound is particularly effective in improving the adhesion of coatings, adhesives, and sealants to various substrates. adhesivesmag.com

Surface Modification of Fillers and Reinforcements

In polymer composites, inorganic fillers and reinforcements such as silica (B1680970), glass fibers, and metal oxides are often incorporated to improve the mechanical, thermal, and electrical properties of the polymer matrix. However, the inherent incompatibility between the hydrophilic inorganic surfaces and the hydrophobic organic polymer can lead to poor interfacial adhesion and, consequently, suboptimal performance.

This compound can be used to modify the surface of these fillers and reinforcements. upc.edunih.gov By treating the inorganic materials with this silane, their surface chemistry is altered, making them more compatible with the polymer matrix. This surface modification leads to better dispersion of the filler within the polymer, improved stress transfer across the interface, and ultimately, enhanced mechanical properties such as tensile strength, tear strength, and abrasion resistance in the final composite material. adhesivesmag.com

Impact on the Performance of Polymer Composites, Coatings, and Adhesives

The incorporation of this compound into polymer composites, coatings, and adhesives has a profound impact on their performance.

In Polymer Composites: As a coupling agent, it enhances the bond between the polymer matrix and reinforcing fibers (e.g., fiberglass), resulting in composites with higher strength and durability. researchgate.net It is particularly useful in the production of fiber-reinforced composites for the automotive, construction, and electronics industries. researchgate.net

In Coatings: When used in coatings, this silane improves adhesion to the substrate, leading to enhanced durability, corrosion resistance, and weatherability. researchgate.netadhesivesmag.com This is crucial for high-performance coatings used in harsh environments.

In Adhesives and Sealants: In adhesive and sealant formulations, it acts as a cross-linking agent, improving the adhesive strength and the resistance of the bond to heat, moisture, and chemicals. adhesivesmag.com This makes it a valuable component in structural adhesives and high-performance sealants.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[dimethoxy(methyl)silyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2Si/c1-12-14(3,13-2)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQFLOSSLHYGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CNC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623926 | |

| Record name | N-{[Dimethoxy(methyl)silyl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17890-10-7 | |

| Record name | N-[(Dimethoxymethylsilyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17890-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[Dimethoxy(methyl)silyl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-[(dimethoxymethylsilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Dimethoxy Methyl Silyl Methyl Aniline and Analogous Structures

Direct Silylation Approaches for N-Functionalized Aniline (B41778) Derivatives

Direct silylation methods offer an efficient route to introduce silicon-containing moieties onto aniline derivatives. These approaches often involve the catalytic activation of C-H or N-H bonds.

Boron-Catalyzed Aromatic C-H Silylation with Hydrosilanes

A significant advancement in the synthesis of arylsilanes is the use of metal-free catalysts, such as boron compounds, to facilitate the direct silylation of aromatic C-H bonds. Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as a highly effective catalyst for the silylation of electron-rich aromatic compounds, including N,N-disubstituted anilines, with hydrosilanes. acs.orgnih.govacs.org This method is distinguished by its simple and neutral reaction conditions, high regioselectivity, and broad substrate scope. acs.orgnih.gov

The reaction typically proceeds by heating the aniline derivative with a hydrosilane in the presence of a catalytic amount of B(C6F5)3. acs.org A key advantage of this protocol is the absence of a need for a hydrogen acceptor, which is often required in metal-catalyzed C-H silylation reactions. acs.orgacs.org The silylation of N,N-dimethylaniline, for instance, occurs exclusively at the para position, yielding the corresponding p-silylated product in good to excellent yields. acs.orgacs.org

The versatility of this method is demonstrated by its compatibility with a wide range of hydrosilanes, including those with alkyl, phenyl, and even reactive chloro substituents. acs.orgacs.org This allows for the synthesis of a diverse array of silylated aniline derivatives that would be challenging to prepare using other methods. acs.org

Table 1: Boron-Catalyzed C-H Silylation of N,N-dimethylaniline with Various Hydrosilanes acs.org

| Hydrosilane | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| Ph2SiH2 | 1.0 | 120 | 24 | 72 |

| PhMe2SiH | 2.5 | 120 | 24 | 85 |

| Et3SiH | 2.5 | 120 | 24 | 68 |

| Ph2SiHCl | 2.5 | 120 | 24 | 75 |

Dehydrogenative Coupling Reactions for Aminosilane (B1250345) Formation

Dehydrogenative coupling represents a highly atom-economical method for the formation of Si-N bonds, directly linking an amine with a hydrosilane with the concomitant release of hydrogen gas. This transformation can be catalyzed by a variety of transition metal complexes.

Iridium(III) complexes stabilized by specific ligands have proven to be particularly effective catalysts for the cross-dehydrogenative coupling (CDC) of secondary amines, including N-methylaniline, with hydrosilanes. nih.gov For example, an iridium(III) derivative featuring a {4,8-dimethylquinoline-2-yloxy}dimethylsilyl (NSiDMQ) ligand exhibits exceptional catalytic performance. nih.gov The reaction between N-methylaniline and dimethylphenylsilane (B1631080) (HSiMe2Ph) proceeds efficiently under neat conditions at elevated temperatures, affording the corresponding aminosilane in high yield. nih.gov

The scalability of this process has been demonstrated, highlighting its potential for practical applications. nih.gov The electronic properties of the aniline derivative can influence the reaction rate, with more electron-rich anilines generally exhibiting higher reactivity. nih.gov

Table 2: Iridium-Catalyzed Dehydrogenative Coupling of N-methylaniline with HSiMe2Ph nih.gov

| Catalyst Loading (mol %) | Temperature (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |

| 0.25 | 50 | 10 | >99 | 93 (gram scale) |

Palladium-Catalyzed C-N Cross-Coupling Strategies for Anilines and Derivatives

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for the formation of arylamines. organic-chemistry.org This methodology allows for the coupling of an amine with an aryl halide or pseudohalide, providing a versatile route to construct the core aniline structure of the target molecule.

While not a direct silylation method, this strategy is crucial for synthesizing aniline precursors that can subsequently be silylated. The reaction typically employs a palladium catalyst in conjunction with a suitable ligand, such as a biarylphosphine, and a base. The choice of ligand is critical for achieving high efficiency and functional group tolerance. nih.gov

This approach can be envisioned for the synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline by coupling aniline with a halo-functionalized silyl (B83357) methyl ether, or alternatively, by coupling a silylated amine with an aryl halide. The development of air- and moisture-stable palladium(II)-NHC (N-heterocyclic carbene) precatalysts has further enhanced the practicality of these reactions, allowing for efficient cross-coupling under milder conditions. organic-chemistry.org

Precursor Synthesis and Functional Group Transformations

An alternative synthetic paradigm involves the construction of a functionalized aniline or silane (B1218182) precursor, followed by strategic transformations to arrive at the final this compound structure.

Utilization of Protected Aniline Intermediates in Organosilicon Synthesis

In multi-step syntheses, the protection of reactive functional groups is a common and often necessary strategy. For the synthesis of complex aniline derivatives, the amino group can be protected to prevent unwanted side reactions during subsequent transformations. Silyl groups are frequently employed as protecting groups for amines due to their ease of introduction and removal under specific conditions. thermofisher.com

For instance, a sterically demanding silylated aniline derivative can be synthesized in a one-pot reaction from an aryllithium species and trimethylsilyl (B98337) azide. nih.gov The resulting N-silylated aniline can then be deprotected using acidic conditions to yield the free aniline. nih.gov This approach allows for the manipulation of other parts of the molecule while the reactive N-H bond is masked. In the context of synthesizing this compound, a protected aniline could be reacted with a suitable silylating agent, followed by deprotection to afford the target compound.

Selective N-Methylation Strategies for Aniline Moieties in Silane Systems

The introduction of a methyl group onto the nitrogen atom of an aniline derivative is a key transformation for accessing N-methylated analogs. Selective N-monomethylation of anilines can be challenging due to the potential for over-methylation to form the N,N-dimethylated product. researchgate.net

Various catalytic systems have been developed to achieve high selectivity for N-monomethylation. For example, commercially available palladium on carbon (Pd/C) can effectively catalyze the N-monomethylation of aniline derivatives using methanol (B129727) as the methylating agent. researchgate.net This heterogeneous catalyst offers the advantages of being reusable and operating under relatively mild conditions. researchgate.net

Homogeneous catalysts, such as those based on ruthenium(II), have also been employed for the N-methylation of anilines with methanol via a "borrowing hydrogen" mechanism. nih.gov These systems often require a base to achieve high yields. nih.gov Copper hydride (CuH) complexes, particularly those with cyclic(alkyl)(amino)carbene (CAAC) ligands, have been shown to catalyze the N-methylation of anilines using paraformaldehyde as the C1 source and a hydrosilane as the reductant under mild conditions. nih.gov

Table 3: Catalytic N-Monomethylation of Aniline

| Catalyst | C1 Source | Reductant/Conditions | Base | Yield (%) | Reference |

| Pd/C | Methanol | 150 °C, 12 h | None | >90 | researchgate.net |

| Ru(II) complex | Methanol | 140 °C, 12 h | Cs2CO3 | 95-97 | nih.gov |

| (CAAC)CuCl | Paraformaldehyde | PMHS, 60 °C, 12 h | None | 99 | nih.gov |

Green Chemistry and Sustainable Synthetic Pathways for Organosilicon Amines

Traditional methods for synthesizing organosilicon amines, such as the reaction of chlorosilanes with amines, are inherently inefficient from a green chemistry perspective. These reactions typically produce stoichiometric amounts of ammonium (B1175870) salt waste, leading to a low atom economy and posing challenges for disposal and environmental impact. rsc.orgrsc.org In response, significant research efforts have been directed towards cleaner, catalytic alternatives that maximize the incorporation of reactants into the final product, with minimal byproduct formation.

Two of the most promising sustainable strategies for the synthesis of organosilicon amines are catalytic dehydrocoupling and the hydrosilylation of imines. These methods offer significant advantages in terms of waste reduction and the use of less hazardous reagents.

Dehydrocoupling of Amines and Silanes

Dehydrocoupling represents a highly atom-economical approach to forming Si-N bonds, with the only byproduct being hydrogen gas (H₂). rsc.orgresearchgate.net This process involves the catalytic reaction of an amine with a hydrosilane. For the synthesis of a structure analogous to this compound, this would conceptually involve the reaction of aniline with a suitable methylsilyl precursor.

The development of effective catalysts is central to the success of dehydrocoupling. A wide range of metal-based catalysts has been explored, with a notable trend towards utilizing earth-abundant and less toxic metals. rsc.org Early research often relied on precious metal catalysts, but recent advancements have highlighted the efficacy of systems based on elements like manganese, magnesium, and zinc. rsc.orgresearchgate.net For instance, manganese-catalyzed dehydrocoupling has been successfully employed for the synthesis of various aminosilanes. acs.org

The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the dehydrocoupling process. For example, some catalytic systems are effective at room temperature, which reduces energy consumption, while others may require elevated temperatures to achieve high conversion rates. researchgate.net

Below is a table summarizing research findings for the dehydrocoupling of various amines and silanes, illustrating the types of catalysts and conditions being explored in the pursuit of sustainable aminosilane synthesis.

| Catalyst System | Amine Substrate | Silane Substrate | Temperature (°C) | Time (h) | Yield (%) | Solvent | Ref. |

| Magnesium Catalyst | Various primary & secondary amines | Phenylsilane, Diphenylsilane | 25 - 100 | 12 - 72 | High | Toluene | researchgate.net |

| Zinc Triflouride | Indoles | Diphenylmethylsilane | 80 - 115 | 15 - 65 | ~90 | Acetonitrile | rsc.org |

| Manganese Catalyst | Dimethylamine | Silane (SiH₄) | Ambient | - | - | Toluene-d₈ | acs.org |

Interactive Data Table: The data in the table above can be sorted and filtered to highlight specific aspects of the research, such as catalyst type or reaction temperature, to better understand the trends in sustainable dehydrocoupling reactions.

Catalytic Hydrosilylation of Imines

Another prominent green synthetic route is the catalytic hydrosilylation of imines. This method involves the addition of a Si-H bond across the C=N double bond of an imine. For the synthesis of this compound, a plausible pathway would involve the hydrosilylation of an N-methyleneaniline intermediate with dimethoxy(methyl)silane. This approach is highly atom-economical as all the atoms from the reactants are incorporated into the final product.

The development of catalysts for imine hydrosilylation has also seen a shift towards more sustainable options, including earth-abundant main-group metals such as potassium, calcium, and strontium. chemistryviews.orgresearchgate.net These catalysts offer a more environmentally friendly and cost-effective alternative to traditional transition-metal complexes. chemistryviews.org Furthermore, aluminum-based catalytic systems have also shown promise in this transformation. chemistryviews.org

The efficiency and selectivity of the hydrosilylation reaction are dependent on the catalyst, the silane, and the imine substrates. Research has demonstrated that these reactions can be conducted under mild conditions and exhibit a broad tolerance for various functional groups. chemistryviews.orgchemistryviews.org

The following table presents findings from studies on the catalytic hydrosilylation of imines, showcasing the progress in developing sustainable methods for amine synthesis.

| Catalyst System | Imine Substrate | Silane Substrate | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Solvent | Ref. |

| Potassium, Calcium, Strontium-based | Aldimines & Ketimines | Phenylsilane | 25 - 60 | 2.5 | Good to Excellent | - | chemistryviews.orgresearchgate.net |

| Cationic Aluminum Hydrides | Various Imines | Various Silanes | 60 | 2 | Respectable | - | chemistryviews.orgresearchgate.net |

Interactive Data Table: This table can be interactively explored to compare the performance of different catalyst systems and reaction conditions in the green synthesis of amines via imine hydrosilylation.

Chemical Reactivity and Mechanistic Investigations of N Dimethoxy Methyl Silyl Methyl Aniline

Hydrolysis and Condensation Reactions of the Dimethoxysilyl Moiety

The dimethoxy(methyl)silyl group is the inorganic reactive center of the molecule. It participates in sol-gel processes, which are foundational for creating silica-based networks. These reactions involve two primary steps: hydrolysis and condensation. researchgate.net

The general reactions for an alkoxysilane like N-((dimethoxy(methyl)silyl)methyl)aniline can be represented as:

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH (where R is a methyl group)

Condensation (Water-producing): ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Condensation (Alcohol-producing): ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH

The conversion of this compound monomers into a three-dimensional siloxane (Si-O-Si) network begins with the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃). In the presence of water, these groups are replaced by hydroxyl groups, forming reactive silanols (Si-OH). researchgate.net This initial step is crucial as it generates the necessary functional groups for the subsequent network formation.

Following hydrolysis, the newly formed silanol (B1196071) groups undergo condensation reactions with other silanols or remaining methoxy groups. researchgate.net This process results in the formation of strong, stable siloxane bonds and the elimination of water or methanol (B129727) as byproducts. As condensation proceeds, oligomeric species are formed, which continue to react, eventually leading to the formation of a highly cross-linked, three-dimensional gel network. Polysiloxane networks are known for their excellent thermal and oxidative stability. vt.edu The methyl group attached directly to the silicon atom remains inert to hydrolysis, providing the final network with a degree of organic character and influencing its material properties.

The kinetics of hydrolysis and condensation, and consequently the final structure of the siloxane network, are highly dependent on the pH of the reaction medium, which is controlled by the addition of acid or base catalysts. mdpi.com The type of catalyst used significantly alters the relative rates of the hydrolysis and condensation reactions, leading to materials with distinct properties. researchgate.netcuni.cz

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is typically fast. The mechanism involves the protonation of an alkoxy group, making it a better leaving group. This rapid formation of silanols is followed by a slower condensation step. This kinetic profile generally favors the formation of less-branched, more linear or randomly branched polymer chains. These chains entangle to form the gel network.

Base Catalysis: In contrast, base catalysis promotes the condensation reaction. The hydrolysis rate is slower, but the deprotonated silanol (silanolate) anion is a strong nucleophile that readily attacks other silicon centers, accelerating the formation of siloxane bonds. This leads to the formation of more compact, highly branched, and particle-like structures. cuni.cz The resulting network is often more particulate and porous.

| Catalyst Type | Primary Effect | Relative Reaction Rates | Resulting Network Structure |

| Acid | Accelerates Hydrolysis | Hydrolysis > Condensation | Primarily linear or randomly branched polymers |

| Base | Accelerates Condensation | Condensation > Hydrolysis | Highly branched, dense, particulate clusters |

The choice of catalyst is therefore a critical parameter for tailoring the microstructure and final properties of the hybrid material derived from this compound. researchgate.net

Reactivity of the Aniline (B41778) Functionality

The aniline portion of the molecule provides the organic reactivity, characterized by the chemistry of the aromatic amine. The nitrogen lone pair is delocalized into the benzene (B151609) ring, which activates the ring for electrophilic substitution and also allows the nitrogen to act as a nucleophile. chemistrysteps.com

Aniline and its derivatives are well-known to undergo oxidative polymerization to form polyaniline (PANI), a conductive polymer. researchgate.net This process can be initiated chemically, using oxidants like ammonium (B1175870) persulfate or sodium dichromate, or electrochemically. researchgate.netmdpi.com The polymerization of N-substituted anilines generally proceeds through the formation of radical cations, which then couple, typically at the para-position, to form the polymer chain. mdpi.com

For this compound, the presence of the bulky silylmethyl substituent on the nitrogen atom can influence the polymerization process in several ways:

Steric Hindrance: The substituent may affect the coupling mechanism and the final conformation of the polymer chain.

Solubility: N-substitution is known to enhance the solubility of the resulting polymer, which can improve its processability compared to unsubstituted PANI. researchgate.net

Electronic Effects: The substituent can alter the oxidation potential of the monomer.

The polymerization of this compound would result in a hybrid material where conductive polyaniline chains are covalently linked to a polysiloxane network, potentially creating materials with unique electronic and mechanical properties.

The secondary amine in this compound retains nucleophilic character, although it is a weaker nucleophile than aliphatic amines. ucalgary.ca This is because the nitrogen lone pair is delocalized into the aromatic π-system, reducing its availability to attack electrophiles. chemistrysteps.com Despite this reduced reactivity, the amine can participate in a variety of nucleophilic substitution and addition reactions, making it a useful building block in advanced synthesis.

Examples of its potential reactivity include:

N-Alkylation: Reaction with alkyl halides to form a tertiary amine.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Aromatic Nucleophilic Substitution (SNAr): The amine can act as a nucleophile, displacing leaving groups from highly electron-deficient aromatic rings. psu.eduresearchgate.net

Mannich-type Reactions: Condensation with an aldehyde and an active hydrogen compound.

This nucleophilic reactivity allows for further functionalization of the molecule or the materials derived from it, enabling the introduction of other chemical groups to tailor the final properties for specific applications.

Intermolecular and Intramolecular Interactions Governing Reactivity in Hybrid Systems

Intermolecular Interactions: The most significant intermolecular interaction is hydrogen bonding. The N-H group of the aniline moiety can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups (before hydrolysis) or the silanol groups (after hydrolysis) can act as acceptors. scholarsresearchlibrary.com In the condensed state, N-H···O and N-H···N hydrogen bonds can form between molecules, influencing the molecular packing and the morphology of the resulting polymer or network. scholarsresearchlibrary.commdpi.com These interactions play a crucial role in avoiding phase separation between the organic and inorganic components in the hybrid material. researchgate.net

Intramolecular Interactions: Within a single molecule, there is the potential for intramolecular interactions. In silylated amines, weak coordinating interactions between the nitrogen atom and the silicon atom (N→Si) can occur, especially if the geometry is favorable. mdpi.com This can influence the conformation of the molecule and the reactivity of both the amine and the silyl (B83357) groups. Additionally, steric interactions between the bulky silylmethyl group and the aromatic ring can affect the planarity of the aniline moiety and its electronic properties. ucla.edu These subtle interactions can have a significant impact on the chemical behavior of the molecule and the supramolecular organization of the resulting hybrid systems. elsevierpure.com

Advanced Spectroscopic and Structural Elucidation of N Dimethoxy Methyl Silyl Methyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (e.g., ¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-((dimethoxy(methyl)silyl)methyl)aniline in solution. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR spectra provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on data from analogous compounds like N-methylaniline and various methoxysilanes, the predicted chemical shifts are as follows:

Aromatic Protons (C₆H₅): The protons on the phenyl ring are expected to appear in the range of δ 6.5-7.3 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern. For a monosubstituted aniline (B41778) ring, one would expect a complex multiplet pattern.

N-H Proton: A broad singlet corresponding to the amine proton is anticipated, typically in the region of δ 3.6-4.2 ppm. Its chemical shift can be influenced by solvent and concentration.

Methylene (B1212753) Protons (Si-CH₂-N): The two protons of the methylene bridge between the silicon and nitrogen atoms would likely appear as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm.

Methoxy (B1213986) Protons (O-CH₃): The six equivalent protons of the two methoxy groups attached to the silicon atom are expected to produce a sharp singlet at approximately δ 3.58 ppm. researchgate.net

Methyl Protons (Si-CH₃): The three protons of the methyl group directly bonded to the silicon atom will likely give a singlet in the upfield region, around δ 0.1-0.2 ppm.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 6.5 - 7.3 | Multiplet |

| N-H | 3.6 - 4.2 | Broad Singlet |

| Methylene (Si-CH₂-N) | 2.8 - 3.0 | Singlet/Doublet |

| Methoxy (O-CH₃) | ~3.58 | Singlet |

| Methyl (Si-CH₃) | 0.1 - 0.2 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts, based on data for N-methylaniline and related organosilanes, are: chemicalbook.com

Aromatic Carbons (C₆H₅): The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 110-150 ppm). The ipso-carbon attached to the nitrogen will be the most deshielded.

Methylene Carbon (Si-CH₂-N): The carbon of the methylene bridge is expected to have a chemical shift in the range of δ 40-50 ppm.

Methoxy Carbons (O-CH₃): The carbons of the two equivalent methoxy groups will appear at approximately δ 50-55 ppm.

Methyl Carbon (Si-CH₃): The carbon of the methyl group attached to silicon will be found in the upfield region, typically between δ -5 to 5 ppm.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 110 - 150 |

| Methylene (Si-CH₂-N) | 40 - 50 |

| Methoxy (O-CH₃) | 50 - 55 |

| Methyl (Si-CH₃) | -5 - 5 |

²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum is particularly useful for characterizing organosilicon compounds. The chemical shift of the silicon nucleus is sensitive to its substituents. For this compound, the silicon atom is bonded to one methyl group, one aminomethyl group, and two methoxy groups. Based on studies of methylmethoxysilanes, the ²⁹Si chemical shift is expected to be in the range of δ -20 to -40 ppm. unige.ch This upfield shift is characteristic of silicon atoms with alkoxy substituents.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and can be used to monitor reactions involving this compound.

FTIR Spectroscopy: The FTIR spectrum will display absorption bands corresponding to the vibrational modes of the molecule's bonds. Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. researchgate.net

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretches of the methyl and methylene groups will appear in the 2850-2960 cm⁻¹ region.

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ range.

Si-O-C Stretching: Strong absorptions corresponding to the Si-O-C asymmetric stretching are expected around 1080-1100 cm⁻¹.

Si-C Stretching: The Si-C stretching vibration should appear in the 700-850 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Si-O-C Stretch | 1080 - 1100 |

| Si-C Stretch | 700 - 850 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations and bonds involving heavier atoms often give strong Raman signals. For this compound, key Raman bands would include the symmetric Si-O-C and Si-C stretching vibrations. The aromatic ring vibrations will also be prominent. This technique is particularly useful for monitoring reactions, such as the hydrolysis and condensation of the methoxysilyl group, by observing the disappearance of the Si-O-C bands and the appearance of Si-O-Si bands. scirp.orgrsc.org

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₇NO₂Si), the molecular weight is 211.33 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral fragments. Common fragmentation pathways for aromatic amines and organosilanes would likely include: miamioh.edu

Alpha-cleavage: Cleavage of the C-N bond or the Si-C bond adjacent to the nitrogen and silicon atoms, respectively. Loss of the methyl group from the silicon atom (M-15) would lead to a fragment at m/z 196.

Loss of Methoxy Group: Cleavage of a Si-O bond could result in the loss of a methoxy radical (•OCH₃), giving a fragment at m/z 180.

Rearrangement Reactions: Intramolecular rearrangements, which are common in mass spectrometry, could also occur.

| m/z | Predicted Fragment |

|---|---|

| 211 | [M]⁺ (Molecular Ion) |

| 196 | [M - CH₃]⁺ |

| 180 | [M - OCH₃]⁺ |

| 120 | [C₆H₅NHCH₂Si]⁺ |

| 92 | [C₆H₅NH]⁺ |

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state of this compound.

As of the current literature search, a crystal structure for this compound has not been reported. However, analysis of related structures, such as substituted anilines and silatranes, can provide insights into the expected molecular geometry. nih.gov It is anticipated that the silicon atom would adopt a distorted tetrahedral geometry. The bond lengths and angles around the aromatic ring would be consistent with a substituted benzene (B151609) derivative. Intermolecular interactions, such as hydrogen bonding involving the N-H group and weaker C-H···π or C-H···O interactions, would likely play a significant role in the crystal packing.

Applications of N Dimethoxy Methyl Silyl Methyl Aniline in Advanced Materials and Surface Engineering

Role as a Precursor for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). N-((dimethoxy(methyl)silyl)methyl)aniline is a key precursor in this field, acting as a molecular bridge that covalently links the organic and inorganic phases, ensuring nanoscale homogeneity and enhanced material performance.

Integration into Sol-Gel Derived Systems and Matrices

The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that evolves into a gel-like network. researchgate.netd-nb.info It typically involves the hydrolysis and condensation of metal alkoxide precursors. d-nb.info this compound is readily integrated into these systems.

The synthesis process involves two primary reactions:

Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom react with water, often in the presence of an acid or base catalyst, to form reactive silanol (B1196071) groups (Si-OH).

Condensation: The silanol groups then condense with each other or with other alkoxide groups to form stable siloxane bridges (≡Si-O-Si≡). d-nb.info

When this compound is included as a co-precursor with other alkoxysilanes like tetraethoxysilane (TEOS) or methyltriethoxysilane (MTES), it becomes chemically incorporated into the resulting three-dimensional silica (B1680970) network. researchgate.netresearchgate.net The aniline (B41778) moiety remains as a pendant group, covalently bonded to the inorganic matrix. This integration allows for the precise introduction of organic functionality into the inorganic gel, creating a true organic-inorganic hybrid at the molecular level. The properties of the final material, such as porosity, surface chemistry, and mechanical strength, can be tailored by adjusting the ratio of the organosilane to the primary inorganic precursor. researchgate.net

Fabrication of Functionalized Inorganic Oxide Composites (e.g., ZnO)

Inorganic oxide nanoparticles, such as zinc oxide (ZnO), are widely used for their unique electronic and photocatalytic properties. However, their performance in composite materials can be limited by poor dispersion and weak interfacial adhesion with organic polymer matrices. This compound can be used to functionalize the surface of these nanoparticles, addressing these challenges.

The silanol groups, formed upon hydrolysis of the dimethoxy(methyl)silyl moiety, can react with hydroxyl groups present on the surface of ZnO nanoparticles. This reaction creates a strong, covalent bond between the organosilane and the nanoparticle. nih.gov The result is a core-shell structure where the inorganic ZnO core is covered by a layer of organic aniline groups. This surface modification can have several beneficial effects:

Improved Dispersion: The organic aniline "shell" increases the compatibility of the ZnO nanoparticles with nonpolar organic solvents and polymer matrices, preventing agglomeration and leading to a more uniform dispersion. researchgate.net

Enhanced Interfacial Adhesion: The functionalized surface provides a reactive site for covalent bonding with an epoxy or other polymer matrix, leading to improved stress transfer and enhanced mechanical properties of the final composite. nih.gov

Tailored Surface Properties: The aniline group alters the surface chemistry, which can be leveraged to improve photocatalytic activity by modifying surface charge and the adsorption of target molecules.

| Property | Unmodified ZnO Nanoparticles | ZnO Functionalized with this compound | Anticipated Benefit |

|---|---|---|---|

| Dispersion in Organic Solvents | Poor, prone to aggregation | Good, stable suspension | Homogeneous composite materials |

| Interfacial Adhesion to Polymer | Weak (van der Waals forces) | Strong (covalent bonding) | Improved mechanical strength nih.gov |

| Surface Chemistry | Hydrophilic, inorganic | More hydrophobic, organic functionality | Enhanced compatibility and tailored reactivity |

Design of Functional Hybrid Membranes

Organic-inorganic hybrid membranes are an emerging class of materials for separation processes, combining the high selectivity of polymers with the mechanical and thermal stability of ceramics. The use of organosilane precursors in a sol-gel process is a key strategy for fabricating these membranes. researchgate.net

This compound can be used as a co-precursor in the sol-gel synthesis of hybrid membranes. researchgate.netmdpi.com During fabrication, the silane (B1218182) part of the molecule participates in the formation of the inorganic silica network, which provides a robust and stable framework for the membrane. Simultaneously, the aniline functional group is incorporated into the material's structure. This organic moiety can be further modified or utilized directly to impart specific functionalities to the membrane, such as:

Ion-Exchange Properties: The aniline group can be quaternized to introduce fixed positive charges, creating an anion-exchange membrane.

Gas Separation: The presence of the organic groups can modify the free volume within the membrane structure, influencing its permeability and selectivity for different gases.

Pervaporation: The surface energy and chemical affinity of the membrane can be tuned by the aniline groups, enhancing the separation of liquid mixtures like organic solvent/water systems. mdpi.com

The resulting membranes are typically dense, homogeneous, and exhibit good mechanical strength due to the seamless integration of the organic and inorganic components. researchgate.net

Surface Modification and Functionalization Strategies

Beyond creating bulk hybrid materials, this compound is extensively used to modify the surfaces of various substrates. The silane group acts as an anchor to the surface, while the aniline group provides a new chemical interface with which to control wetting, adhesion, and subsequent chemical reactions.

Formation of Self-Assembled Monolayers (SAMs) via Silane Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a solid substrate. researchgate.net Organosilanes are common precursors for forming robust SAMs on substrates rich in hydroxyl groups, such as silicon wafers, glass, and many metal oxides. nih.gov

The formation process involves the following steps:

Hydrolysis: In the presence of trace surface water, the methoxy groups of the silane hydrolyze to form silanol groups (Si-OH).

Chemisorption: These silanol groups form hydrogen bonds with the hydroxyl groups (-OH) on the substrate surface.

Covalent Bonding: A condensation reaction occurs, forming strong, covalent siloxane (Si-O-Substrate) bonds that anchor the molecule to the surface.

Lateral Cross-linking: Adjacent silane molecules can also form Si-O-Si linkages, creating a cross-linked, stable monolayer.

When this compound is used, a monolayer is formed where the aniline groups are oriented away from the surface, creating a new, aniline-terminated interface. researchgate.netnih.gov This dramatically alters the substrate's surface properties.

| Surface Property | Before Silanization (e.g., SiO2) | After SAM Formation | Governing Factor |

|---|---|---|---|

| Wettability | Hydrophilic | More Hydrophobic/Less Polar | Aniline/phenyl group |

| Chemical Reactivity | -OH groups | -NH group of aniline | Aniline group |

| Adhesion | High surface energy | Modified surface energy | Aniline-terminated surface |

Graft Polymerization and Surface Initiated Reactions on Silanized Substrates

The aniline-functionalized surface created via SAM formation serves as an ideal platform for subsequent covalent modification, particularly through graft polymerization. This technique involves growing polymer chains directly from the surface, resulting in a dense layer of end-tethered polymers known as a "polymer brush."

A common approach is surface-initiated atom transfer radical polymerization (SI-ATRP). The process begins with the aniline-functionalized surface, which is then modified to attach an ATRP initiator. mdpi.com For example, the aniline's amine group can react with a molecule like α-bromoisobutyryl bromide to immobilize the initiator. The substrate is then immersed in a solution containing a monomer and a catalyst complex, initiating the growth of polymer chains from these surface-bound sites. researchgate.net

This method allows for the grafting of a wide variety of polymers onto the surface, each imparting unique properties:

Poly(N-isopropylacrylamide) (PNIPAM): Creates a thermoresponsive surface that can switch between hydrophilic and hydrophobic states. mdpi.com

Polyaniline (PANI): Oxidative graft polymerization of aniline from the surface-tethered aniline molecules can be used to grow conductive PANI films. ysu.amtaylorfrancis.comacs.org

Poly(methyl methacrylate) (PMMA): Can be used to alter surface mechanics and wetting properties. researchgate.net

This "grafting-from" approach enables the creation of hierarchically ordered surfaces where the nanoscale properties are dictated by the grafted polymer brushes, which are in turn anchored to a substrate via the versatile this compound linker. mdpi.com

Functionalization of Biosensor Surfaces for Enhanced Capture Efficiency

The development of highly sensitive and specific biosensors relies on the effective immobilization of biorecognition molecules, such as antibodies or aptamers, onto the sensor surface. Organofunctional silanes are frequently employed to create a stable and reactive interface for this purpose. While direct research on this compound for biosensor applications is not extensively documented, its chemical structure suggests a strong potential for the functionalization of oxide-based sensor surfaces like silicon dioxide (SiO2).

The dimethoxy(methyl)silyl group of the molecule can readily hydrolyze in the presence of surface hydroxyl groups (-OH) on the biosensor substrate, forming covalent Si-O-Si bonds. This process creates a stable, self-assembled monolayer (SAM) that anchors the aniline moiety to the surface. The presence of the N-phenylamino group provides a versatile platform for the subsequent attachment of biomolecules. The aromatic amine can be chemically modified through various conjugation techniques to covalently bind proteins or nucleic acids. nih.govnih.gov

One potential advantage of using an aniline-functionalized surface is the altered surface properties it imparts. The introduction of a mixed silane layer, for instance containing both aminopropyltriethoxysilane (APTES) and methyltriethoxysilane (MTES), has been shown to create a moderately hydrophobic surface. nih.gov This can be beneficial in preventing non-specific binding of interfering molecules from the sample matrix, thereby enhancing the signal-to-noise ratio of the biosensor. The covalent immobilization of human IgG on such a modified surface has demonstrated that the protein molecules can retain their structure and bind more effectively to their corresponding antibodies. nih.gov The aniline group in this compound could offer a similar, tunable surface hydrophobicity.

Furthermore, studies on the modification of liquid metal nanoparticle surfaces with p-aniline derivatives have shown that the amine groups provide stable anchoring points for biomolecules like aptamers, enabling sensitive electrochemical detection of targets such as insulin. researchgate.net This highlights the utility of the aniline functional group in creating bio-interfaces. The this compound molecule combines the robust surface anchoring of a silane with the versatile chemical handle of an aniline, making it a promising candidate for the development of advanced biosensor surfaces with enhanced capture efficiency and specificity.

Polymer Chemistry and Siloxane Network Formation

This compound, with its dual functionality, serves as a valuable component in the synthesis and modification of various polymer systems, particularly those involving siloxane networks. Its reactive silyl (B83357) group participates in hydrolysis and condensation reactions, while the secondary amine of the aniline moiety can engage in other chemical transformations or influence the polymer's final properties.

Incorporation into Silane-Terminated Polymer Systems

Silane-terminated polymers (STPs), such as silylated polyethers and polyurethanes, are widely used in high-performance adhesives and sealants due to their moisture-curing capabilities and isocyanate-free nature. iosrjournals.org These polymers typically have terminal alkoxysilyl groups that crosslink upon exposure to atmospheric moisture, forming a durable siloxane network. The incorporation of aminosilanes into these systems can significantly influence their curing characteristics and final properties.

This compound can be incorporated as a co-crosslinker or as an end-capper for isocyanate-terminated prepolymers. When used as an end-capper, the secondary amine of the aniline reacts with the isocyanate group, leaving the dimethoxysilyl group available for the subsequent moisture-curing reaction. The use of secondary aminosilanes, such as N-phenyl-3-aminopropyltrimethoxysilane, is a known strategy in the synthesis of silane-functional polyurethane polymers. google.com

The presence of the N-phenyl group can offer several advantages. It can increase the steric hindrance around the nitrogen atom, potentially influencing the reaction kinetics with isocyanates and the storage stability of the prepolymer. Furthermore, the aromatic ring can enhance the thermal stability and chemical resistance of the resulting polymer network. The close proximity of the nitrogen atom to the silicon atom in alpha-silanes, a category that includes this compound, is known to accelerate the hydrolysis of the alkoxysilyl groups, a phenomenon referred to as the "alpha-effect". iosrjournals.org This can lead to faster curing times compared to traditional gamma-aminosilanes.

| Feature | Potential Influence of this compound |

| Curing Mechanism | Participates in moisture-curing via hydrolysis and condensation of dimethoxysilyl groups. |

| Cure Rate | The alpha-amino functionality may accelerate the hydrolysis and curing process. |

| Adhesion | The aniline group can enhance adhesion to various substrates through polar interactions. |

| Mechanical Properties | The aromatic ring can contribute to improved thermal stability and mechanical strength. |

| Storage Stability | The secondary amine structure may offer better stability for isocyanate-terminated prepolymers. |

Synthesis of Organosilicon Polymers and Oligomers

Organosilicon polymers, particularly polysiloxanes, are known for their unique properties such as high thermal stability, low-temperature flexibility, and biocompatibility. The introduction of functional groups along the polymer chain allows for the tailoring of these properties for specific applications. This compound can be used as a monomer or a precursor in the synthesis of such functionalized polymers.

One synthetic route involves the co-hydrolysis and co-condensation of this compound with other silane monomers, such as dichlorosilanes or other alkoxysilanes. This process would lead to the formation of polysiloxanes with pendant N-phenylaminomethyl groups. The properties of the resulting polymer, such as its solubility and thermal behavior, would be influenced by the concentration of these functional groups. Polysiloxanes bearing aminoalkyl moieties are a significant class of functionalized organosilicon polymers with a wide range of applications. vot.pl

Another approach is through the anionic ring-opening polymerization of cyclic siloxanes, where an aminosilane (B1250345) can be used to introduce functional end groups. While typically initiated by strong bases, modifications to this process could potentially allow for the incorporation of this compound. For instance, amine-terminated polysiloxanes can be produced via base-catalyzed ring-opening polymerization of cyclic oligomers with bis(aminopropyl)tetramethyldisiloxane. google.com A similar strategy could be envisioned for incorporating the N-phenylaminomethyl functionality. The synthesis of amino-functional polysiloxanes can also be achieved by reacting an aminosilane with a silanol-functional polysiloxane, where the aminosilane is partially converted to its carboxylate salt to catalyze the condensation reaction. google.com

Development of Reactive Binders and Adhesives

In the formulation of reactive binders and adhesives, this compound can function as both a crosslinking agent and an adhesion promoter. Its ability to react with moisture to form a siloxane network contributes to the cohesive strength of the adhesive or binder. Simultaneously, the aniline functional group can interact with the substrate surface, enhancing adhesive strength.

Aminosilanes are widely recognized as effective adhesion promoters in various sealant, adhesive, and coating formulations. sinosil.com They can improve the chemical bonding of resins to inorganic fillers and reinforcing materials. The dimethoxysilyl group of this compound can form covalent bonds with inorganic surfaces such as glass, metals, and minerals, while the N-phenylaminomethyl group can interact with the polymer matrix of the adhesive or sealant. This dual reactivity creates a strong and durable interface between the organic and inorganic components.

N Dimethoxy Methyl Silyl Methyl Aniline in Catalysis and Ligand Design

Potential as a Ligand in Transition Metal Catalysis

The unique combination of a soft N-donor (aniline) and a hard O-donor capable silane (B1218182) functionality (after hydrolysis) makes N-((dimethoxy(methyl)silyl)methyl)aniline a versatile candidate for ligand development.

The aniline (B41778) portion of the molecule plays a crucial role in its potential as a ligand. The nitrogen atom possesses a lone pair of electrons that can coordinate to a transition metal center, forming a metal-ligand bond. The electronic properties of the aniline ring directly influence the donor strength of the nitrogen. The phenyl group is generally considered weakly electron-withdrawing, which modulates the basicity and nucleophilicity of the nitrogen atom compared to aliphatic amines. This electronic influence can affect the stability and reactivity of the resulting metal complex. In a catalytic cycle, tuning the electronic environment of the metal center is paramount, and the aniline moiety provides a foundational element for such tuning. For instance, the introduction of substituent groups on the phenyl ring could further modify the ligand's electronic properties, thereby influencing the catalytic activity and selectivity of the coordinated metal.

A significant feature of this compound is the dimethoxy(methyl)silyl group, which serves as a handle for catalyst immobilization. The methoxy (B1213986) groups on the silicon atom are susceptible to hydrolysis, which converts them into reactive silanol (B1196071) (Si-OH) groups. These silanol functionalities can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). This process, known as grafting, forms strong covalent Si-O-support bonds, effectively anchoring the molecule, and any metal complex coordinated to its aniline nitrogen, onto the support surface.

This immobilization strategy is a key method for heterogenizing homogeneous catalysts. By tethering a catalytically active metal complex to a solid support via the silane linker, the catalyst can be easily separated from the reaction mixture, facilitating its recovery and reuse. This approach combines the high activity and selectivity often associated with homogeneous catalysts with the practical advantages of heterogeneous systems. The interaction between the catalyst and the support can sometimes lead to enhanced stability or modified selectivity. nih.govbgu.ac.il For example, catalyst deactivation can be influenced by the support and the nature of the linkage. bgu.ac.il

Participation in Catalyst Systems for Chemical Transformations

This compound is an aminosilane (B1250345), a class of compounds that are both products and participants in important catalytic reactions.

The formation of Si-N bonds through the dehydrogenative coupling of amines and silanes is a sustainable and atom-economical synthetic route that produces hydrogen gas as the only byproduct. rsc.orgrsc.org This method is an alternative to traditional syntheses that often use corrosive chlorosilanes and generate stoichiometric amounts of ammonium (B1175870) salt waste. acs.orgfao.orglanl.gov this compound can be synthesized via such a pathway. Various transition metal catalysts, including those based on manganese, have been developed to facilitate this transformation efficiently. acs.orgfao.orglanl.gov

The mechanism of dehydrocoupling often involves the activation of Si-H and N-H bonds at a metal center. For example, a manganese-hydride precatalyst can react with an amine to eliminate H₂ and form a manganese-amide complex. acs.orglanl.gov This intermediate then reacts with a silane to form the desired Si-N bond and regenerate the active catalyst. fao.org The development of these catalytic systems is crucial for the sustainable production of aminosilanes, which have applications ranging from chemical vapor deposition precursors to materials science. acs.orgfao.orglanl.gov

| Catalyst | Amine Substrate | Silane Substrate | Key Features | Reference |

|---|---|---|---|---|

| [(2,6-iPr2PhBDI)Mn(μ-H)]₂ | Primary and Secondary Amines | Silane (SiH₄) | Halogen-free synthesis of commercial aminosilanes at ambient temperature. | acs.orglanl.gov |

| Palladium on Carbon (Pd-C) | Primary and Secondary Amines | Silicon Hydrides | One of the early examples of catalytic Si-N dehydrocoupling. | rsc.org |

| Chloroplatinic Acid | Primary and Secondary Amines | Silicon Hydrides | Early report of dehydrogenative coupling with release of H₂ gas. | rsc.org |

| Magnesium Catalysts | Amines | Silanes | Active catalysts for amine and silane dehydrocoupling. | rsc.org |

Aniline and its derivatives are fundamental building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.net The selective N-alkylation, particularly N-methylation, of anilines is a vital industrial process. researchgate.netresearchgate.netiitm.ac.in Achieving high selectivity for N-monoalkylation versus N,N-dialkylation is a significant challenge that often depends on the catalyst, reagents, and reaction conditions. researchgate.netresearchgate.net

While this compound itself is a functionalized aniline, the principles governing selective aniline modification are relevant to its synthesis and potential use. Catalytic systems for N-methylation often employ C1 sources like methanol (B129727), carbon dioxide, or dimethyl carbonate, and a variety of transition-metal catalysts based on ruthenium, iridium, palladium, or copper have been explored. researchgate.netresearchgate.netnih.gov The choice of catalyst and ligand is critical for controlling the extent of methylation. researchgate.netnih.govresearchgate.net For instance, certain zeolite catalysts have been shown to favor the formation of N,N-dimethylaniline, while other systems can be tuned for N-methylaniline. researchgate.netresearchgate.net The steric hindrance provided by the silylmethyl group in this compound would be expected to influence its own further N-alkylation, likely disfavoring the formation of a quaternary ammonium salt.

| Catalyst System | C1 Source | Product Selectivity | Key Features | Reference |

|---|---|---|---|---|

| (DPEPhos)RuCl₂(PPh₃) | Methanol | High yield for N-methylated anilines. | Operates under weak base conditions. | nih.gov |

| CeO₂-supported Cu | CO₂ and H₂ | High selectivity to N-methylaniline. | Effective heterogeneous catalyst for CO₂ utilization. | researchgate.net |

| LiI in Ionic Liquid | Lignin (methoxy groups) | >96% selectivity for N,N-dimethylanilines. | Utilizes a renewable biomass feedstock as the methylating agent. | nih.govresearchgate.net |

| β Zeolite | Methanol | >86% selectivity for N,N-dimethylaniline. | Vapor-phase reaction avoiding corrosive acid catalysts. | researchgate.net |

| Zn₁-ₓCoₓFe₂O₄ Spinels | Methanol | Up to 99% selectivity for N-methylaniline. | Active at low temperatures and stable over time. | iitm.ac.in |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic methodologies for aminosilanes often rely on processes that can be resource-intensive and generate significant waste streams. Future research will likely focus on developing greener, more efficient synthetic pathways to N-((dimethoxy(methyl)silyl)methyl)aniline and related compounds.

One promising avenue is the advancement of catalytic dehydrocoupling reactions between hydrosilanes and amines. rsc.orgrsc.orgresearchgate.net This approach forms Si-N bonds with the liberation of hydrogen gas as the only byproduct, representing a highly atom-economical and sustainable alternative to traditional methods that often produce stoichiometric salt wastes. rsc.orgrsc.orgresearchgate.net The development of earth-abundant metal catalysts for this process is a key area of interest. acs.orgelsevierpure.comlanl.gov

Another area ripe for exploration is the use of multicomponent reactions (MCRs) . Copper-catalyzed MCRs, for instance, have shown success in the synthesis of diverse 1,1-aminosilane libraries from simple starting materials in a single step. acs.org Adapting such methodologies for the synthesis of this compound could offer a streamlined and highly efficient route to this compound.

Furthermore, the principles of green chemistry , such as the use of renewable feedstocks, alternative solvents, and energy-efficient reaction conditions like microwave-assisted synthesis, will undoubtedly guide the development of next-generation synthetic protocols for organofunctional silanes. mdpi.comchemistryjournals.net

Table 1: Comparison of Potential Synthetic Routes for Aminosilanes

| Synthetic Route | Advantages | Potential Challenges for this compound |

| Catalytic Dehydrocoupling | High atom economy, produces only H₂ as a byproduct, sustainable. rsc.orgrsc.orgresearchgate.net | Catalyst development for specific substrate scope and selectivity. |

| Multicomponent Reactions | High efficiency, operational simplicity, access to diverse libraries. acs.org | Optimization of reaction conditions for the specific target molecule. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, energy efficiency. mdpi.comchemistryjournals.net | Ensuring high yields and purity under greener conditions. |

Exploration of Advanced Hybrid Architectures and Nanomaterials

The bifunctional nature of this compound, possessing both an organic aniline (B41778) moiety and inorganic-reactive dimethoxysilyl groups, makes it an ideal candidate for the creation of advanced hybrid materials and the surface functionalization of nanomaterials.

Future research is expected to delve into the use of this silane (B1218182) to modify the surfaces of nanoparticles, such as silica (B1680970) (SiO₂), to enhance their dispersion in polymer matrices and introduce new functionalities. mdpi.commdpi.com The aniline group can serve as a reactive site for further chemical modifications or as a component to tune the surface properties, such as hydrophobicity and chemical reactivity.

The incorporation of this compound into sol-gel processes could lead to the formation of novel organic-inorganic hybrid materials with tailored properties. mdpi.comresearchgate.net These hybrids could find applications in coatings, adhesives, and composite materials where the combination of organic flexibility and inorganic stability is desired. The ability of the silane to act as a coupling agent can improve the interfacial adhesion between organic polymers and inorganic fillers, leading to materials with enhanced mechanical and thermal properties. silicorex.comsilicorex.comshinetsusilicone-global.com

In-depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and application of this compound is crucial for optimizing its performance and designing new applications. Future research will likely employ a combination of experimental and computational techniques to elucidate these pathways.

Key areas of investigation will include the hydrolysis and condensation kinetics of the dimethoxysilyl group. nih.gov The rate of these reactions, which are fundamental to the formation of siloxane bonds and adhesion to inorganic surfaces, is influenced by factors such as pH, solvent, and the presence of catalysts. Understanding the role of the N-((methyl)aniline) moiety in potentially catalyzing these processes is of particular interest. nih.gov

Furthermore, mechanistic studies of the aminosilylation of arynes with aminosilanes have revealed pathways to 2-silylaniline derivatives. lookchem.com Investigating analogous reactions with this compound could open up new synthetic routes to complex organosilicon compounds.

Integration of Computational Design with Experimental Synthesis for Targeted Applications

The synergy between computational modeling and experimental synthesis offers a powerful approach to accelerate the discovery and optimization of materials based on this compound. Future research will increasingly leverage computational tools for the in silico design of materials with specific, targeted properties.

Density Functional Theory (DFT) can be employed to study the electronic structure of the molecule, predict its reactivity, and model its interaction with surfaces. rsc.orgresearchgate.net This can provide valuable insights into the mechanisms of surface modification and adhesion. Computational studies on related aniline derivatives have already demonstrated the power of DFT in understanding reaction mechanisms and kinetics. mdpi.com

Molecular dynamics (MD) simulations can be used to investigate the conformational behavior of the silane on surfaces and within polymer matrices, providing a deeper understanding of the structure-property relationships in hybrid materials. mdpi.com This integrated computational-experimental approach will enable the rational design of this compound-based materials for a wide range of applications, from advanced coatings to electronic devices.

Expanding the Scope of Catalytic Applications

While the primary role of this compound is often considered to be that of a coupling agent or surface modifier, its inherent chemical functionalities suggest potential for catalytic applications.

The aniline nitrogen atom could act as a Lewis basic site, potentially enabling its use in organocatalysis . Furthermore, the aniline moiety can be a ligand for metal centers, opening the door to the development of novel organometallic catalysts . researchgate.net These catalysts could be immobilized on inorganic supports via the silane's reactive groups, combining the advantages of homogeneous and heterogeneous catalysis.

Future research could explore the synthesis of metal complexes of this compound and their catalytic activity in various organic transformations. The ability to covalently bind these catalytic sites to a solid support could lead to the development of highly recyclable and robust catalytic systems.

Q & A

Q. What are the recommended synthetic routes for N-((dimethoxy(methyl)silyl)methyl)aniline?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a method where sodium hydride facilitates reactions between α,β-unsaturated ortho esters and amines like N-methylaniline. A similar approach could involve reacting a silyl-methyl precursor with aniline derivatives under controlled conditions. Post-synthesis purification via distillation or chromatography is critical to remove impurities like unreacted aniline or silyl intermediates . Gas chromatography (GC) is recommended for monitoring purity, as outlined in for related dimethylaniline derivatives.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the silyl-methyl group and aromatic proton environments. ¹H and ¹³C NMR can resolve substituent effects on the aniline ring (e.g., shifts due to electron-withdrawing silyl groups) .

- Infrared (IR) Spectroscopy : Identifies Si-O-C and Si-CH₃ stretching vibrations (~1000–1250 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects trace impurities (e.g., residual solvents or byproducts) .

- Elemental Analysis : Validates stoichiometry, particularly for nitrogen and silicon content .

Q. How should this compound be stored to ensure stability?